Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride
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Overview
Description
“Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride”, also known as MHEC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various industries. It has a CAS Number of 2174007-58-8 .
Molecular Structure Analysis
The molecular weight of this compound is 209.67 . Its IUPAC name is methyl 1- ( (2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride . The InChI code is 1S/C8H15NO3.ClH/c1-12-7 (11)8 (3-2-4-8)9-5-6-10;/h9-10H,2-6H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It’s slightly soluble in water .Scientific Research Applications
Stereodivergent Syntheses
Research has explored the efficient synthesis of cyclobutane derivatives and their potential as building blocks in peptidomimetics and drug discovery. For instance, stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides have been reported, highlighting the versatility of cyclobutane-containing compounds in synthesizing enantiomeric and diastereomeric peptides (Izquierdo et al., 2002).
Electrocyclic Reactions
The role of cyclobutene and cyclobutane rings in electrocyclic reactions has been studied, showing their importance in organic synthesis and potential applications in creating complex molecular structures with specific configurations (Niwayama & Houk, 1992).
Neuropharmacological Characterization
Cyclobutane derivatives have been evaluated for their neuropharmacological properties, particularly as ligands for N-Methyl-D-Aspartate-associated glycine receptors. This suggests potential applications in neurological research and therapy (Rao et al., 1990).
Synthesis and Structural Studies
The synthesis and structural elucidation of cyclobutane-containing amino acids and their incorporation into peptides highlight the compound's utility in studying peptide structure and function, potentially leading to the development of new biomaterials and therapeutics (Izquierdo et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Remember to always handle chemicals with care, following the appropriate safety guidelines. This compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .
Properties
IUPAC Name |
methyl 1-(2-hydroxyethylamino)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-7(11)8(3-2-4-8)9-5-6-10;/h9-10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFMTLVLOCJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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